molecular formula C6H9ClN2O2 B1601537 Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride CAS No. 51718-80-0

Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride

Cat. No. B1601537
CAS RN: 51718-80-0
M. Wt: 176.6 g/mol
InChI Key: OGOVUFLIQYXZKW-UHFFFAOYSA-N
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Description

“Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 51718-80-0 . It has a molecular weight of 176.6 and its IUPAC name is methyl 1H-imidazol-4-ylacetate hydrochloride .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride” consists of an imidazole ring attached to a methyl acetate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .

Scientific Research Applications

Catalysis in Transesterification/Acylation Reactions

Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride and its derivatives are known for their catalytic roles. Research by Grasa et al. (2002) and Grasa et al. (2003) demonstrated that N-heterocyclic carbenes, a family to which Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride belongs, are efficient catalysts in transesterification between esters and alcohols, and in the acylation of alcohols at room temperature (Grasa, Kissling, & Nolan, 2002) (Grasa, Gueveli, Singh, & Nolan, 2003).

Spectroscopic Characterization and Computational Study

Hossain et al. (2018) synthesized and characterized imidazole derivatives, including Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, to understand their specific spectroscopic and reactive properties. This study utilized experimental measurements and computational approaches, including molecular dynamics simulations and molecular docking procedures (Hossain et al., 2018).

Corrosion Inhibition

Research by Gašparac, Martin, & Stupnišek-lisac (2000) explored the use of imidazole derivatives, including Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, as corrosion inhibitors for metals like copper. They found that these compounds exhibit effective inhibition properties, likely due to their adsorption on metal surfaces (Gašparac, Martin, & Stupnišek-lisac, 2000).

Synthesis of Novel Compounds

Research has also been conducted on the synthesis of novel compounds using Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride. For example, a study reported the efficient synthesis of this compound using microwave irradiation and indium triflate as a catalyst (Synthesis of Baylis-Hillman Adduct Under Microwave Irradiation, 2018).

Application in Electrochemistry

Nasirizadeh et al. (2013) investigated the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for the simultaneous determination of various substances. This research highlights the potential of Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride in the field of electrochemistry and sensor development (Nasirizadeh et al., 2013).

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . They are used in a variety of applications, including pharmaceuticals and agrochemicals . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as “Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride”, is of strategic importance .

properties

IUPAC Name

methyl 2-(1H-imidazol-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-10-6(9)2-5-3-7-4-8-5;/h3-4H,2H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOVUFLIQYXZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553064
Record name Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride

CAS RN

51718-80-0
Record name Methyl (1H-imidazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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